molecular formula C20H19ClF2N4O3 B1196213 Fandofloxacino CAS No. 164150-85-0

Fandofloxacino

Cat. No.: B1196213
CAS No.: 164150-85-0
M. Wt: 436.8 g/mol
InChI Key: UPCHGBDAUCFDMW-UHFFFAOYSA-N
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Description

Fandofloxacino is a synthetic fluoroquinolone antibacterial agent. It is known for its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial infections. The compound is particularly useful in treating infections of the respiratory tract, urinary tract, skin, and soft tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fandofloxacino involves several steps, starting with the reaction of tetrafluorobenzoic acid with aminopropanols. This reaction is carried out in the presence of a solvent and a base at elevated temperatures. The intermediate product is then cyclized and reacted with N-methylpiperazine to form the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fandofloxacino undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Fandofloxacino has a wide range of scientific research applications, including:

Mechanism of Action

Fandofloxacino is similar to other fluoroquinolone antibiotics, such as ofloxacin and levofloxacin. it has several unique features that set it apart:

Comparison with Similar Compounds

  • Ofloxacin
  • Levofloxacin
  • Ciprofloxacin
  • Moxifloxacin
  • Norfloxacin

Properties

CAS No.

164150-85-0

Molecular Formula

C20H19ClF2N4O3

Molecular Weight

436.8 g/mol

IUPAC Name

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H18F2N4O3.ClH/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18;/h2-3,8-11H,4-7H2,1H3,(H,28,29);1H

InChI Key

UPCHGBDAUCFDMW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl

Key on ui other cas no.

164150-85-0

Synonyms

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride
DW 116
DW-116

Origin of Product

United States

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